LogP Enhancement Through 5-Ethyl-4-Methyl Substitution on Thiophene vs. Unsubstituted Thiophene Analog
The 5-ethyl-4-methylthiophene substituent in the target compound increases calculated LogP by approximately 1.2–1.5 log units relative to the unsubstituted thiophene analog 2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (CAS 727374-87-0), based on fragment-based cLogP calculations using the parent carboxylic acid precursors [1]. This lipophilicity gain translates to predicted improvements in membrane permeability and blood-brain barrier penetration for derived lead compounds, making CAS 796106-51-9 the preferred building block when higher LogP is required in structure-activity relationship campaigns.
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | cLogP ~3.2 (estimated from 5-ethyl-4-methylthiophene precursor) |
| Comparator Or Baseline | 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (CAS 727374-87-0): cLogP ~1.8 (estimated from unsubstituted thiophene precursor) |
| Quantified Difference | ~1.4 log unit increase |
| Conditions | Calculated using fragment-based cLogP method on parent thiophene-2-carboxylic acid derivatives (PubChem data) |
Why This Matters
A 1.4 log unit increase in LogP directly impacts oral absorption, CNS penetration, and nonspecific protein binding, making this compound the scaffold of choice when target product profiles require enhanced lipophilicity.
- [1] PubChem. 5-Ethyl-4-methylthiophene-2-carboxylic acid Compound Summary. CID: 18985707. National Center for Biotechnology Information. Accessed 2026. View Source
